1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole
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Overview
Description
1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group, a methylpropyl group, and a phenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)
Comparison: 1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. This structural uniqueness can result in different reactivity and binding properties compared to similar compounds. For example, the presence of the 2-methylpropyl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes .
Properties
CAS No. |
918892-34-9 |
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Molecular Formula |
C20H21BrN2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-5-(2-methylpropyl)-4-phenylimidazole |
InChI |
InChI=1S/C20H21BrN2/c1-15(2)12-19-20(16-8-4-3-5-9-16)22-14-23(19)13-17-10-6-7-11-18(17)21/h3-11,14-15H,12-13H2,1-2H3 |
InChI Key |
JKECZISVYVMMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=CN1CC2=CC=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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